Conformational Enthalpy of 2-Methyl-1,3-dithiane vs. 2-Methylthiane and Methylcyclohexane
The conformational enthalpy (ΔH) of 2-methyl-1,3-dithiane is –1.76 kcal mol⁻¹, which is nearly identical to that of 4-methyl-1,3-dithiane (–1.75 kcal mol⁻¹) and methylcyclohexane (–1.8 kcal mol⁻¹), but significantly lower in magnitude than 2-methyl-1,3-dioxane (–3.6 kcal mol⁻¹) and 2-methylpyran (–2.9 kcal mol⁻¹) [1]. This difference arises from the longer C–S bonds in dithianes compared to C–O bonds in dioxanes, which increase the distance between the axial methyl group and ring syn-axial hydrogens, thereby reducing steric repulsion [1].
| Evidence Dimension | Conformational enthalpy (ΔH) of methyl group at position 2 in six-membered heterocycles |
|---|---|
| Target Compound Data | ΔH = –1.76 kcal mol⁻¹ (2-methyl-1,3-dithiane) |
| Comparator Or Baseline | 2-methyl-1,3-dioxane: ΔH = –3.6 kcal mol⁻¹; 2-methylpyran: ΔH = –2.9 kcal mol⁻¹; 2-methylthiane: ΔH = –1.4 kcal mol⁻¹; methylcyclohexane: ΔH = –1.8 kcal mol⁻¹ |
| Quantified Difference | 2-Methyl-1,3-dithiane exhibits 1.84 kcal mol⁻¹ lower conformational strain (less negative ΔH) than 2-methyl-1,3-dioxane, and 0.36 kcal mol⁻¹ higher strain than 2-methylthiane. |
| Conditions | 13C NMR chemical shift analysis as a function of temperature; B3LYP/6-31G(d,p) DFT calculations |
Why This Matters
The conformational energy directly affects the population of axial vs. equatorial conformers, which in turn influences deprotonation stereoselectivity and subsequent alkylation outcomes in synthetic sequences employing dithiane-based umpolung chemistry.
- [1] Ribeiro, D. S., Rittner, R. (2003). The conformational energies of 2-methyl- and 4-methyl-1,3-dithiane. The breakdown of 1,3-syn diaxial repulsion hypothesis. Journal of Molecular Structure, 657(1-3), 131-139. DOI: 10.1016/S0022-2860(03)00357-0. View Source
